

Application Notes and Protocols for Maytansinoid B Antibody-Drug Conjugates

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Compound of Interest

Compound Name: Maytansinoid B

Cat. No.: B10857187

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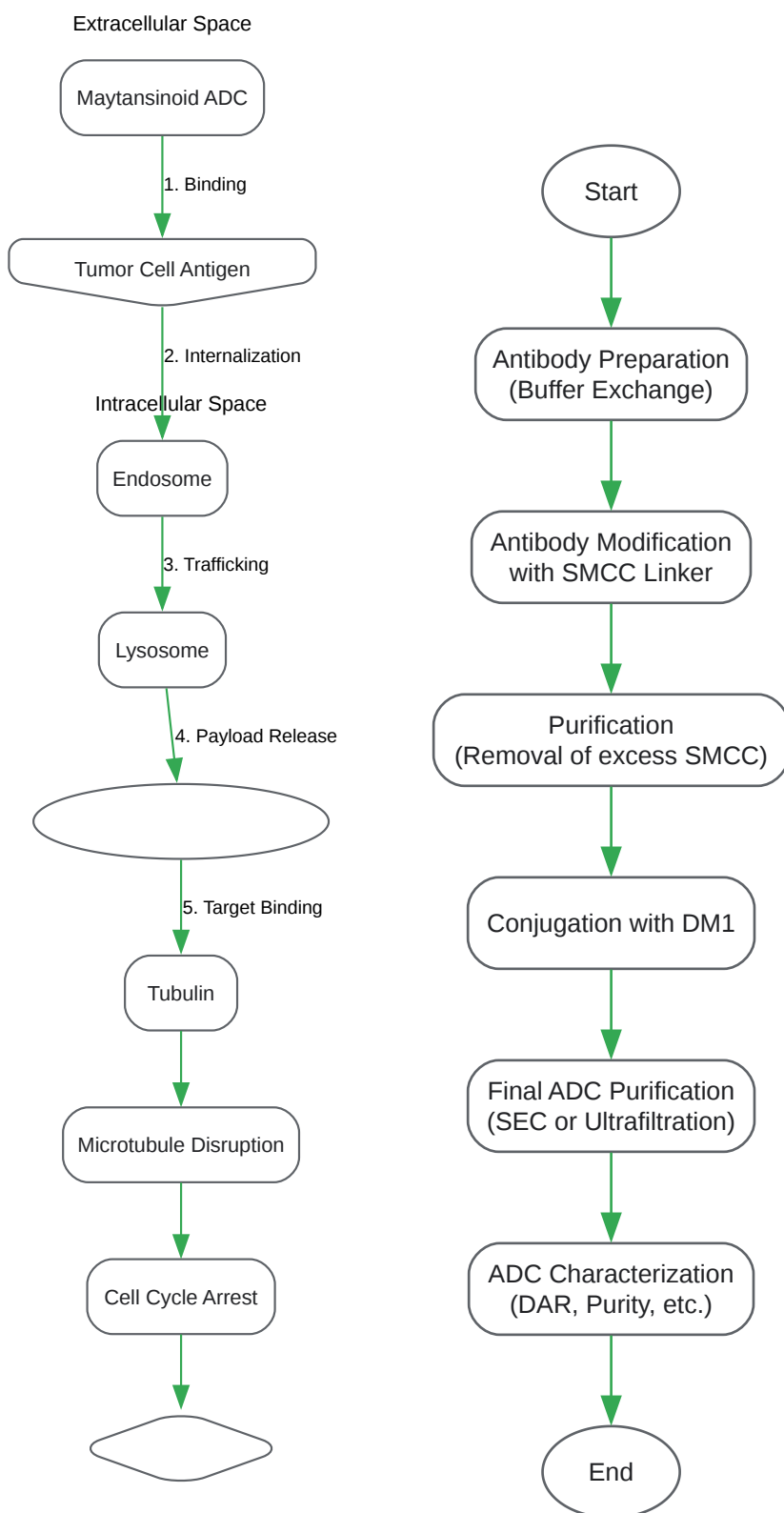
For Researchers, Scientists, and Drug Development Professionals

Introduction

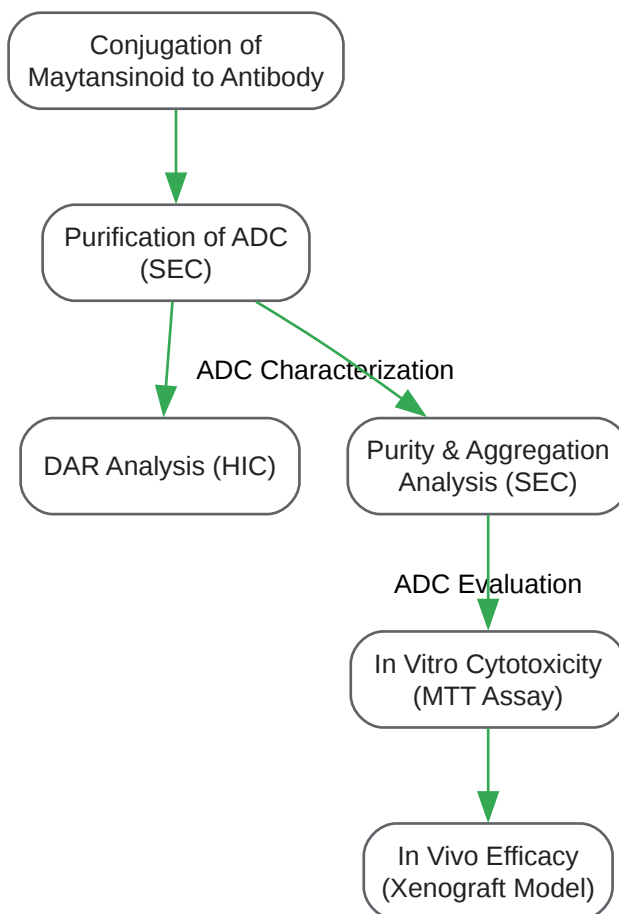
Maytansinoids, including **Maytansinoid B** and its derivatives like DM1 (Mertansine) and DM4 (Ravtansine), are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1][2] Their high cytotoxicity, however, necessitates a targeted delivery approach to minimize systemic toxicity. Antibody-drug conjugates (ADCs) provide this targeted delivery by linking the maytansinoid payload to a monoclonal antibody (mAb) that specifically recognizes tumor-associated antigens.[1][2] This document provides detailed protocols for the synthesis, characterization, and evaluation of maytansinoid-based ADCs.

Mechanism of Action

Maytansinoid ADCs function by binding to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[2] Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic maytansinoid payload.[2] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis.[1][2]



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References

- 1. researchgate.net [researchgate.net]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

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